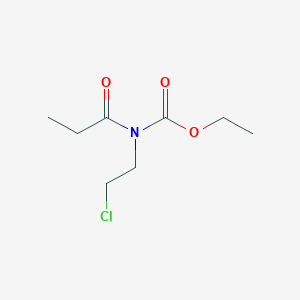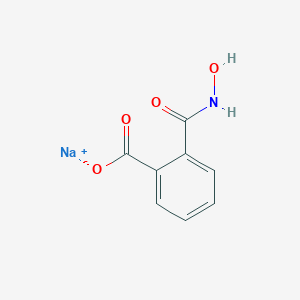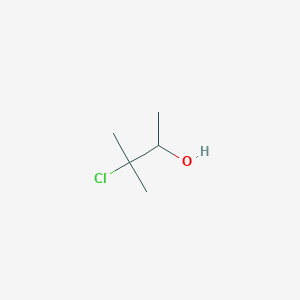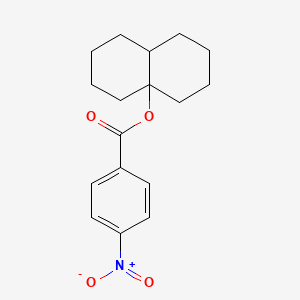![molecular formula C5H4NOP B14712528 4H-Phospholo[3,4-d][1,2]oxazole CAS No. 14521-38-1](/img/structure/B14712528.png)
4H-Phospholo[3,4-d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Phospholo[3,4-d][1,2]oxazole is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure. This compound is part of the broader class of oxazoles, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Phospholo[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides. This reaction is often carried out in ionic liquids, which can be reused multiple times without significant loss of yield .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts, such as iron oxide magnetic nanoparticles, offer high stability and can be easily separated from the reaction mixture using an external magnet .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Phospholo[3,4-d][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
4H-Phospholo[3,4-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and catalytic systems.
Wirkmechanismus
The mechanism of action of 4H-Phospholo[3,4-d][1,2]oxazole involves its interaction with various molecular targets and pathways. This compound can bind to specific receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4H-Phospholo[3,4-d][1,2]oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
14521-38-1 |
|---|---|
Molekularformel |
C5H4NOP |
Molekulargewicht |
125.06 g/mol |
IUPAC-Name |
4H-phospholo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4NOP/c1-4-2-8-3-5(4)7-6-1/h1,3H,2H2 |
InChI-Schlüssel |
HJKWPZNUOSCJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=P1)ON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















